N-tetradecylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102456-53-1 |
|---|---|
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-tetradecylbenzamide |
InChI |
InChI=1S/C21H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H,22,23) |
InChI Key |
DYWPNQDJXADTGO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1 |
Synonyms |
N-Tetradecylbenzamide |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N Tetradecylbenzamide and Its Derivatives
Established Synthetic Routes for N-Tetradecylbenzamide Derivatives
Traditional methods for synthesizing this compound derivatives rely on robust and well-understood chemical reactions. These routes are characterized by their reliability and have been refined over decades of use in organic synthesis.
Amidation Reactions involving Tetradecylamine (B48621) and Benzoyl Halides
A classic and widely employed method for the synthesis of this compound is the acylation of tetradecylamine with a benzoyl halide, typically benzoyl chloride. This reaction, a specific example of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. unacademy.comfishersci.co.ukdoubtnut.com
The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tetradecylamine on the electrophilic carbonyl carbon of the benzoyl halide. doubtnut.com This is followed by the elimination of a halide ion, typically chloride, to form the stable amide bond. doubtnut.com To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base is typically added. unacademy.comfishersci.co.uk This can be an aqueous base like sodium hydroxide (B78521) in a two-phase system or a tertiary amine such as pyridine (B92270) or triethylamine (B128534) in an aprotic organic solvent. fishersci.co.ukindianchemicalsociety.com
Reaction Scheme: C₁₄H₂₉NH₂ + C₆H₅COCl → C₆H₅CONH(C₁₄H₂₉) + HCl
The choice of base and solvent system can be optimized to maximize yield and facilitate purification. For instance, using an aqueous base allows for the acid byproduct to be neutralized in the aqueous phase, while the organic product remains in the organic solvent. unacademy.com
Synthesis via Carboxylic Acid Activation and Amine Coupling
Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt from an acid-base reaction. chemistrysteps.comlibretexts.org To overcome this, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. fishersci.co.ukhepatochem.com
Several coupling reagents are used to facilitate this activation in the synthesis of this compound from benzoic acid and tetradecylamine. chemistrysteps.com
Carbodiimides (DCC and EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.comlibretexts.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukchemistrysteps.com This intermediate is then readily attacked by the amine to form the amide, with the byproduct being a urea (B33335) derivative (dicyclohexylurea in the case of DCC). libretexts.org To suppress potential side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.co.ukarkat-usa.org
Boric Acid: Boric acid has emerged as a green and inexpensive catalyst for direct amidation. orgsyn.org It is believed to form an ester or a complex with the carboxylic acid, thereby activating it for reaction with the amine. orgsyn.org This method avoids the use of stoichiometric activating agents and often results in simpler workups. orgsyn.org
The general principle of these methods is to generate a reactive intermediate from the carboxylic acid that can then be efficiently coupled with the amine. hepatochem.com
Table 1: Common Activating Agents for Amide Synthesis
| Activating Agent | Byproduct | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Highly effective, but DCU can be difficult to remove. chemistrysteps.comlibretexts.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Easier purification as the byproduct is water-soluble. chemistrysteps.com |
| Boric Acid | Water | Environmentally friendly and catalytic. orgsyn.org |
| 1-Hydroxybenzotriazole (HOBt) | - | Often used as an additive to prevent racemization and improve efficiency. fishersci.co.ukarkat-usa.org |
Functional Group Interconversions for Derivative Synthesis
The synthesis of derivatives of this compound can be achieved through functional group interconversions (FGIs) on a pre-formed this compound molecule. imperial.ac.uk This approach allows for the modification of the aromatic ring or the alkyl chain to introduce new functionalities and create a library of related compounds.
FGIs are fundamental transformations in organic synthesis that convert one functional group into another. imperial.ac.ukscribd.com For example, if an this compound derivative with a nitro group on the benzoyl moiety were synthesized, this nitro group could be reduced to an amino group using standard reducing agents like H₂/Pd, SnCl₂, or Fe/HCl. This new amino group could then undergo further reactions, such as diazotization followed by substitution, to introduce a wide range of other functional groups (e.g., -OH, -CN, -halogens).
Similarly, functional groups on the tetradecyl chain could be manipulated, although this is less common. The core principle is to use the this compound scaffold as a starting point for further chemical elaboration. ub.eduyoutube.com
Novel Synthetic Approaches and Methodological Innovations
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of benzamides and their derivatives. These innovations include the development of one-pot polymerization systems and the application of microwave-assisted synthesis.
One-Pot Polymerization Systems Utilizing this compound Derivatives as Co-monomers
This compound derivatives can be incorporated as co-monomers in polymerization reactions to create novel polymers with specific properties. A notable example is the use of 3,5-diamino-N-tetradecylbenzamide (ADBA-14) as a diamine co-monomer in a one-pot polymerization system to synthesize new polyimides. researchgate.net
In this approach, ADBA-14 is polymerized with a tetracarboxylic dianhydride, such as 3,4'-oxydiphthalic anhydride (B1165640) (3,4'-ODPA), and other functional diamines. researchgate.net The one-pot nature of this process, often carried out in a solvent like pyridine, simplifies the synthetic procedure and allows for the creation of complex polymer architectures, such as block copolymers, in a single reaction vessel. researchgate.netmdpi.com The long tetradecyl chain of the ADBA-14 co-monomer can impart unique properties to the resulting polyamide, such as improved solubility or modified thermal characteristics. The development of such one-pot multicomponent polymerizations is a significant step towards the efficient synthesis of functional polymers. mdpi.comrsc.org
Microwave-Assisted Synthetic Strategies for Benzamide (B126) Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org The application of microwave irradiation to the synthesis of benzamide derivatives offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often cleaner reactions with easier workups. indianchemicalsociety.comorganic-chemistry.org
This technology can be applied to the direct amidation of carboxylic acids and amines. mdpi.comresearchgate.net For the synthesis of this compound, a mixture of benzoic acid and tetradecylamine can be subjected to microwave irradiation, often in the absence of a solvent or in a minimal amount of a high-boiling point solvent. researchgate.netoatext.com Catalysts, such as cerium ammonium nitrate, may be used to further enhance the reaction rate. mdpi.com The reaction proceeds rapidly at elevated temperatures and pressures achievable in a dedicated microwave reactor, leading to the formation of the amide in minutes as opposed to hours. mdpi.com This efficiency makes microwave-assisted synthesis an attractive method for the rapid generation of libraries of benzamide derivatives for screening purposes. organic-chemistry.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days foliamedica.bg | Seconds to minutes indianchemicalsociety.comoatext.com |
| Energy Input | Indirect, through convection and conduction | Direct, via dielectric heating mdpi.com |
| Yields | Often moderate to good | Generally good to excellent indianchemicalsociety.comresearchgate.net |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times organic-chemistry.org |
| Solvent Use | Typically requires a solvent | Can often be performed solvent-free researchgate.netoatext.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Tetradecylbenzamide Analogues
Fundamental Principles of Structure-Activity Relationships in Benzamide (B126) Derivatives
Benzamide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The fundamental principle of their SAR lies in the understanding that the molecular structure dictates its interaction with biological targets, thereby governing its therapeutic or toxic effects. mdpi.com Key structural components of a benzamide derivative, such as the benzamide core, the N-substituted alkyl or aryl group, and various substituents on the phenyl ring, can be systematically altered to probe their impact on biological activity.
The core components of a typical benzamide derivative available for modification in SAR studies include:
The Benzoyl Group: Substitutions on the phenyl ring can significantly influence activity. The nature (electron-donating or electron-withdrawing), size (steric bulk), and position (ortho, meta, para) of these substituents are critical.
The Amide Linker: This group is often crucial for forming hydrogen bonds with biological targets. Its rigidity and conformation can affect binding affinity.
The N-Substituent: The nature of the group attached to the amide nitrogen is a key determinant of the compound's properties, including lipophilicity and its ability to interact with specific pockets in a receptor or enzyme.
The physicochemical properties of benzamide derivatives, such as lipophilicity (logP), electronic effects, and steric parameters, are pivotal in their SAR. mdpi.com For instance, increasing lipophilicity can enhance membrane permeability and access to intracellular targets, but excessive lipophilicity might lead to poor solubility and non-specific binding.
A study on N-substituted benzamide derivatives as antitumor agents highlighted that heteroatoms in the amide group capable of chelating with a zinc ion are critical for antiproliferative activity. nih.govfrontiersin.org Conversely, the presence of a chlorine atom or a nitro-group on the same benzene (B151609) ring was found to significantly decrease their anti-proliferative activity. nih.govfrontiersin.org
In the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, research on benzamide and picolinamide (B142947) derivatives revealed that the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity. nih.govscielo.org.mxresearchgate.netnih.gov Specifically, para-substituted derivatives showed more potent inhibition of AChE compared to meta- or ortho-substituted ones. nih.gov
These examples underscore a fundamental tenet of SAR: even minor structural modifications can lead to substantial changes in biological activity, guiding the rational design of more effective therapeutic agents.
Elucidating SAR for Biological Activities
The principles of SAR are applied to optimize the biological activity of N-tetradecylbenzamide analogues for various therapeutic targets. By systematically altering the chemical structure, researchers can identify the key molecular features responsible for specific biological effects.
Sphingosine (B13886) kinases (SphK1 and SphK2) are important enzymes in cell signaling and have been identified as drug targets for diseases like cancer and inflammation. nih.gov A study on amidine-based sphingosine analogues as SphK inhibitors provides insights that can be extrapolated to this compound analogues. nih.gov In this study, a series of inhibitors were developed that competitively inhibit the binding of the natural substrate, sphingosine. nih.gov
One of the synthesized compounds, N-(1-carbamimidoylcyclopropyl)-4-tetradecylbenzamide hydrochloride , which shares the tetradecylbenzamide moiety with the subject of this article, was evaluated for its inhibitory activity. nih.gov The SAR of this series of amidine-based inhibitors demonstrated that modifications to the sphingosine-like tail and the head group could modulate potency and selectivity for SphK1 versus SphK2. nih.gov
| Compound/Analogue Feature | Effect on Sphingosine Kinase Inhibition | Reference |
| Amidine-based head group | Competitive inhibition of sphingosine binding | nih.gov |
| Variations in the lipid tail | Modulates potency and selectivity for SphK1/SphK2 | nih.gov |
| N-(1-carbamimidoylcyclopropyl)-4-tetradecylbenzamide | Demonstrates the relevance of the tetradecylbenzamide scaffold in SphK inhibition | nih.gov |
These findings suggest that for this compound analogues, the long tetradecyl chain is likely a key feature for mimicking the lipid portion of sphingosine and anchoring the molecule in the enzyme's binding site. Modifications to the benzamide portion could then be explored to enhance inhibitory activity and selectivity.
Nerve growth factor (NGF) plays a crucial role in the survival and differentiation of neurons, and compounds that mimic its effects are of interest for treating neurodegenerative diseases. google.com PC12 cells are a common model for studying neuronal differentiation, as they respond to NGF by extending neurites. researchgate.netgoogle.com
A patent for benzoate (B1203000) derivatives describes the synthesis of a series of compounds with NGF-like activity. google.com Among these, 2,3-tetradecyl dihydroxybenzoate was shown to enhance the memory of aged mice. google.com Although this is a benzoate ester and not a benzamide, its structure, featuring a long tetradecyl chain, is highly relevant. The study aimed to establish a structure-activity relationship for these benzoate derivatives by synthesizing and testing various analogues. google.com
The research indicated that the natural 2,3-dihydroxybenzoate core has good NGF-like activity. google.com The attachment of different alkyl chains was explored to optimize this activity. This suggests that for this compound, the tetradecyl chain is likely a critical lipophilic component that facilitates interaction with cellular components involved in neurite outgrowth.
| Structural Feature | Correlation with NGF-like Activity in PC12 Cells | Reference |
| 2,3-dihydroxybenzoate core | Possesses inherent NGF-like activity | google.com |
| Long alkyl chain (e.g., tetradecyl) | Likely enhances lipophilicity and cellular interaction, contributing to activity | google.com |
| This compound (by inference) | The tetradecyl tail is a key feature for potential NGF-like activity |
Further studies on other small molecules have also shown that lipophilic compounds can promote neurite outgrowth in PC12 cells, reinforcing the importance of the tetradecyl group in this compound for this type of activity. mdpi.com
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For antimicrobial agents, identifying the pharmacophore is a key step in designing new drugs that can overcome resistance.
In a study of spiropyrrolidines with antimicrobial activity, a structure-activity relationship was established, indicating that specific structural arrangements are crucial for efficacy against various bacterial and fungal strains. mdpi.com Similarly, research on benzothiazole (B30560) derivatives has shown that substitutions on the phenyl ring can significantly enhance antibacterial action. nih.gov
For this compound analogues to possess antimicrobial activity, the following pharmacophoric features could be hypothesized based on general principles:
Lipophilic Tail: The N-tetradecyl group would provide the necessary lipophilicity to interact with and potentially disrupt bacterial cell membranes.
Aromatic Core: The benzamide portion could be involved in π-π stacking or other interactions with bacterial enzymes or proteins.
Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor and acceptor, which is a common feature in many antimicrobial agents for target binding.
| Pharmacophoric Feature | Hypothesized Role in Antimicrobial Activity | General Reference |
| N-tetradecyl chain | Membrane interaction and disruption | nih.gov |
| Benzamide Ring | Potential for π-π stacking and other target interactions | nih.gov |
| Amide Linker | Hydrogen bonding with biological targets | mdpi.com |
Further research would be needed to functionalize the this compound scaffold with groups that enhance these properties, such as cationic moieties, to develop potent antimicrobial agents.
Computational Chemistry Approaches in SAR Studies
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the biological activity of chemical compounds. These approaches are particularly valuable in SAR studies for visualizing molecular interactions and quantifying the relationship between structure and activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with the changes in their molecular properties, which are represented by numerical values called molecular descriptors. mdpi.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors, encoding physicochemical, topological, and electronic properties, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. scielo.org.mx
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com
For this compound analogues, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors or antimicrobial agents. A study on N-Arylidenequinoline-3-carbohydrazide analogues as β-glucuronidase inhibitors successfully used QSAR to develop a predictive model. scielo.org.mx The best model showed a high correlation coefficient (R²) of 0.9749, indicating a strong relationship between the selected descriptors and the inhibitory activity. scielo.org.mx
Similarly, a QSAR study on benzimidazole (B57391) analogues with antibacterial activity identified key descriptors such as the topological polar surface area (TPSA), the number of H-bond acceptors, and lipophilicity (iLOGP) as being important for activity. ijpsr.com
| QSAR Descriptor | Potential Relevance for this compound Analogues | Reference |
| Lipophilicity (logP) | Important for membrane permeability and hydrophobic interactions | ijpsr.com |
| Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and membrane transport | ijpsr.com |
| Electronic Descriptors (e.g., atomic charges) | Influence electrostatic interactions with the biological target | nih.gov |
| Steric Descriptors (e.g., molecular volume) | Describe the size and shape of the molecule, which is crucial for binding site complementarity | mdpi.com |
By developing a robust QSAR model for a series of this compound analogues, researchers could predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Molecular Docking and Ligand Binding Predictions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. biotech-asia.org This technique is crucial for understanding the potential mechanism of action of this compound analogues. The process involves generating numerous possible binding poses of the ligand within the active site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. jppres.com
In studies of related long-chain alkyl amides and benzamide scaffolds, molecular docking has successfully correlated binding scores with experimental activity. mdpi.commdpi.com For this compound analogues, docking studies would be employed to:
Identify Key Interactions: Determine which amino acid residues in the target's binding pocket interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The long tetradecyl chain, for instance, is likely to engage in significant hydrophobic interactions within a lipophilic pocket of the target protein. researchgate.net
Predict Binding Affinity: The docking score serves as an estimate of the binding free energy, with lower scores typically indicating a higher predicted affinity. mdpi.com This allows for the virtual screening of a library of this compound derivatives to prioritize which compounds to synthesize and test experimentally.
Explain Structure-Activity Relationships (SAR): By comparing the docking poses and scores of various analogues, researchers can understand why certain chemical modifications enhance or diminish biological activity. For example, docking could reveal that adding a polar group to the benzamide ring allows for a new hydrogen bond, thereby increasing potency.
A typical output from a molecular docking study on a series of this compound analogues against a hypothetical protein target is illustrated in the table below.
Table 1: Illustrative Molecular Docking Results for this compound Analogues.
| Compound ID | Modification on Benzamide Ring | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| NTB-01 (Parent) | None (H) | -8.5 | LEU88, VAL102, PHE250 |
| NTB-02 | 4-Hydroxy (-OH) | -9.2 | LEU88, VAL102, PHE250, SER155 (H-bond) |
| NTB-03 | 4-Methoxy (-OCH3) | -8.8 | LEU88, VAL102, PHE250 |
| NTB-04 | 4-Chloro (-Cl) | -8.9 | LEU88, VAL102, PHE250, ALA89 |
This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and evaluate the stability of the ligand-protein complex over time. jppres.com MD simulations model the motion of every atom in the system, providing a dynamic view of the molecular interactions. mdpi.com This method is particularly valuable for flexible molecules like this compound, as it can explore different conformations of the long alkyl chain within the binding site. mdpi.com
For this compound-protein complexes, MD simulations would assess:
Conformational Stability: The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated over the simulation time. A stable RMSD value suggests that the complex remains in a consistent and stable conformation. mdpi.com In studies of other benzamides, stable RMSD values below 3 Å were indicative of a stable complex. jppres.com
Interaction Persistence: MD simulations can track the formation and breakage of interactions, such as hydrogen bonds, between the ligand and the protein. The persistence of key interactions identified in docking validates their importance for binding. mdpi.com
Flexibility Analysis: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. This can reveal allosteric effects or induced-fit mechanisms. mdpi.com
The data table below exemplifies the kind of results that can be obtained from an MD simulation analysis of docked this compound analogues.
Table 2: Representative Data from a Molecular Dynamics Simulation.
| Complex | Average RMSD (Å) | Average Number of H-Bonds | Key H-Bonding Residues (Occupancy > 50%) |
|---|---|---|---|
| Target + NTB-01 | 2.1 ± 0.3 | 1.2 | - |
| Target + NTB-02 | 1.9 ± 0.2 | 2.5 | SER155, TYR254 |
| Target + NTB-03 | 2.2 ± 0.4 | 1.3 | - |
| Target + NTB-04 | 2.0 ± 0.3 | 1.4 | - |
This table is for illustrative purposes to show typical outputs from MD simulations.
Rational Design of this compound-Based Ligands and Scaffolds
The insights gained from structure-activity relationship (SAR) studies, molecular docking, and MD simulations converge in the rational design of new and improved ligands. nih.gov This process uses the detailed molecular understanding of ligand-target interactions to make targeted chemical modifications, moving beyond random screening to a more directed approach. researchgate.netacs.org
For this compound, the design process could involve several strategies:
Scaffold Hopping: If the benzamide core is suboptimal, it could be replaced with a different chemical scaffold that maintains the key binding interactions while improving other properties. For example, research on the enzyme GlmU led to the identification of a benzamide scaffold as a novel and more selective alternative to an initial aminoquinazoline series. researchgate.netnih.gov
Fragment-Based Growth: If docking studies reveal an unoccupied pocket near the bound ligand, new chemical fragments can be added to the this compound structure to create additional favorable interactions, thereby increasing potency. researchgate.net
Structure-Based Optimization: Based on the binding mode, specific modifications can be proposed. For instance, if the tetradecyl chain is found to be too flexible in MD simulations, introducing a degree of rigidity (e.g., by adding a cyclic group) might enhance binding affinity. Conversely, if a polar interaction is desired, a hydroxyl or amino group could be introduced on the benzamide ring at a position oriented towards a suitable protein residue.
The following table outlines how computational findings can be translated into rational design strategies for this compound analogues.
Table 3: Rational Design Strategies Based on Computational Insights.
| Computational Finding | Interpretation | Design Strategy | Example Modification |
|---|---|---|---|
| Unoccupied hydrophobic pocket adjacent to the tetradecyl tail. | Opportunity for enhanced hydrophobic interactions. | Extend or branch the alkyl chain. | Replace tetradecyl with a hexadecyl or a branched alkyl chain. |
| A nearby polar residue (e.g., Serine) is not engaged in H-bonding. | Potential for a new, stabilizing hydrogen bond. | Introduce a hydrogen bond donor/acceptor on the benzamide ring. | Add a hydroxyl (-OH) or amino (-NH2) group to the phenyl ring. |
| High RMSF in the tetradecyl chain during MD simulation. | Entropic penalty due to excessive flexibility. | Introduce conformational constraints to the alkyl chain. | Incorporate a double bond or a small ring structure within the chain. |
| Aromatic ring of benzamide makes no π-π stacking interactions. | Suboptimal interaction of the core scaffold. | Replace benzamide with a different aromatic system (scaffold hop). | Substitute the benzamide with a naphthamide or quinoline (B57606) carboxamide. |
Applications in Advanced Materials Science and Polymer Chemistry
Integration of N-Tetradecylbenzamide in Polymer Synthesis
While direct studies detailing the use of this compound as a co-monomer in polyimide development are not extensively documented, the incorporation of analogous long-chain alkyl amides into polyimide structures provides significant insights into its potential roles and effects. The introduction of such aliphatic side chains onto the rigid polyimide backbone is a well-established strategy to modulate the final properties of the polymer.
The functionalization of diamine or dianhydride monomers with long alkyl chains, such as the tetradecyl group in this compound, can enhance the solubility and processability of otherwise intractable aromatic polyimides. acs.orgrsc.org Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength but are often difficult to process due to their high melting points and poor solubility in common organic solvents. vt.edu By incorporating a diamine monomer derived from a long-chain N-alkylbenzamide, the long aliphatic side chains act as "internal plasticizers," increasing the distance between the rigid polymer backbones. rsc.orgnih.gov This disruption of chain packing reduces intermolecular forces, leading to improved solubility in less harsh solvents and lower glass transition temperatures, which facilitates processing. acs.org
For instance, studies on polyimides synthesized from diamines containing alkyl side chains have demonstrated that solubility in chlorinated solvents is significantly improved when the side chain has a sufficient number of carbon atoms (typically ten or more). acs.org This suggests that a diamine monomer incorporating the this compound structure would likely yield polyimides that are more amenable to solution-casting and other processing techniques. acs.org The synthesis typically involves a two-step polycondensation reaction where the diamine (containing the this compound moiety) reacts with a dianhydride to form a soluble poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide. vt.edunih.gov
The introduction of long alkyl side chains via co-monomers like this compound has a profound influence on the polymer architecture and resulting macromolecular properties. The presence of these bulky, flexible side chains increases the free volume within the polymer matrix. taylorfrancis.com This alteration of the polymer's internal structure can be leveraged to tune specific properties.
The key effects on macromolecular properties include:
Solubility: As mentioned, the primary effect is a significant enhancement in solubility. Polyimides with longer alkyl side chains are soluble in a wider range of organic solvents. acs.orgrsc.org
Mechanical Properties: The incorporation of bulky side groups can lead to a decrease in tensile modulus and strength compared to their wholly aromatic counterparts. csic.es This is a consequence of the reduced interchain interactions and packing efficiency. However, these films can still exhibit good flexibility and toughness. acs.orgrsc.org
Optical Properties: The introduction of bulky, non-planar side groups can disrupt the formation of charge-transfer complexes between polymer chains, which are responsible for the characteristic color of many aromatic polyimides. This can lead to films with higher optical transparency and less coloration. rsc.orgmdpi.com
| Property | Effect of Long Alkyl Side-Chain Integration | Underlying Mechanism |
|---|---|---|
| Solubility | Increased | Disruption of polymer chain packing, increased entropy of mixing. |
| Glass Transition Temperature (Tg) | Decreased | Increased free volume and chain mobility due to flexible side chains. |
| Thermal Decomposition Temperature | Largely Unaffected | Determined by the high bond energy of the aromatic imide backbone. |
| Tensile Strength & Modulus | Decreased | Reduced intermolecular forces and chain packing efficiency. |
| Optical Transparency | Increased | Inhibition of charge-transfer complex formation between polymer chains. |
Functional Materials Derived from this compound Analogues
Analogues of this compound, particularly those with extended π-conjugated systems, have been synthesized to create functional materials with unique electronic and optical properties. A notable example is 4,4′-(ethene-1,2-diyl)bis(N-tetradecyl benzamide), a stilbenediamide derivative, which combines the self-assembly characteristics of the alkylbenzamide moiety with the photo-responsive nature of the stilbene (B7821643) core.
The stilbene derivative, which can be denoted as C14SDA, exhibits ferroelectric behavior in its solid state. acs.orgtaylorfrancis.com This property arises from the specific supramolecular arrangement of the molecules, which is dictated by the interplay of hydrogen bonding between the amide groups and the packing of the alkyl chains. acs.org
The molecules of C14SDA self-assemble into one-dimensional (1D) double chains through intermolecular N—H···O=C hydrogen bonds. acs.org At elevated temperatures, the material undergoes a series of solid-state phase transitions. In a high-temperature solid phase (S3), the long tetradecyl chains partially "melt," affording the polar amide groups a degree of rotational freedom. acs.orgtaylorfrancis.com This dynamic state allows for the collective inversion of the dipole moments of the amide groups upon the application of an external electric field. This field-induced polarization reversal is observable as a hysteresis loop in the polarization-electric field (P-E) curve, which is the defining characteristic of a ferroelectric material. acs.org Similar ferroelectric behavior has been observed in other organic compounds featuring long alkylamide chains. acs.org
The stilbene core of the C14SDA molecule is photoactive and can undergo a [2+2] cycloaddition reaction, also known as photodimerization, when exposed to UV light. acs.orgnih.gov This reaction converts two stilbene units from adjacent molecules into a cyclobutane (B1203170) ring. According to Schmidt's rule for solid-state reactions, this photodimerization is only possible when the reactive C=C double bonds of neighboring molecules are parallel and separated by a distance of less than 4.2 Å. acs.orgnih.gov
In the case of C14SDA, the photodimerization reaction is highly dependent on the material's phase. acs.org
In the low-temperature, more ordered solid phase (S1), the molecules are packed in a way that is not conducive to the reaction, and no photodimerization is observed. acs.orgtaylorfrancis.com
In the dynamic, higher-temperature solid phases (S2 and S3), where the alkyl chains are partially melted and the molecules exhibit greater thermal motion, the C=C bonds can achieve the necessary proximity and orientation for the reaction to proceed. acs.orgtaylorfrancis.com The reaction yield increases with temperature in these phases. acs.org
Interestingly, the application of a strong electric field to the ferroelectric S3 phase was found to suppress the photodimerization reaction. acs.orgtaylorfrancis.com It is hypothesized that the electric field aligns the molecules and restricts the thermal fluctuations necessary to bring the stilbene units into the optimal geometry for cycloaddition. acs.orgnih.gov This finding demonstrates a rare example of controlling a solid-state chemical reaction with an external electric field. acs.org
| Phase | Temperature Range (approx.) | Key Structural Feature | Ferroelectric Behavior | [2+2] Photodimerization |
|---|---|---|---|---|
| S1 | Low Temperature (e.g., 298 K) | Ordered, static alkyl chains | No | No reaction |
| S2 | Intermediate Temperature | Increased alkyl chain dynamics | No | Reaction occurs |
| S3 | High Temperature (e.g., 450 K) | Partially melted, dynamic alkyl chains | Yes (P-E hysteresis observed) | Reaction occurs, but is suppressed by an external electric field |
Molecular Assembly and Supramolecular Structures
The combination of a rigid, hydrogen-bonding benzamide (B126) group and a flexible, van der Waals-interacting alkyl chain makes this compound and its analogues excellent candidates for building complex supramolecular structures. The primary driving force for their self-assembly is the formation of strong, directional hydrogen bonds between the amide N-H and C=O groups. acs.org
In the solid state, these molecules typically form one-dimensional chains or tapes stabilized by N—H···O=C hydrogen bonds. acs.org These chains then pack together, with the long tetradecyl chains of adjacent chains interdigitating or aligning side-by-side, driven by van der Waals forces. This leads to the formation of lamellar (layered) structures, where planes of hydrogen-bonded aromatic cores are separated by planes of aliphatic alkyl chains. acs.org
The dynamic nature of these supramolecular assemblies is evident in the phase transitions of compounds like C14SDA. The transitions from S1 to S2 and S3 phases correspond to an increase in the conformational disorder and mobility of the tetradecyl chains. acs.orgtaylorfrancis.com While the hydrogen-bonded network of the benzamide cores remains largely intact within the layers, the "melting" of the alkyl chains provides the system with fluidity and dynamism, which is crucial for the emergence of properties like ferroelectricity and solid-state reactivity. acs.org This hierarchical assembly, from directional hydrogen bonds to larger-scale lamellar packing controlled by alkyl chain interactions, is a key feature of the materials science of this compound and its derivatives. acs.org
Formation of Lamellar Structures and Liquid Crystalline Phases
While specific studies detailing the liquid crystalline behavior of this compound are not extensively documented, the behavior of analogous long-chain alkyl benzamides and related amide-containing molecules provides strong evidence for its potential to form ordered phases. Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, characterized by long-range orientational order. tcichemicals.comwikipedia.org
Compounds with a rod-like (calamitic) molecular shape, consisting of a rigid core and flexible terminal chains, are known to form various liquid crystalline phases, such as nematic and smectic phases. tcichemicals.com The structure of this compound fits this calamitic model. It is anticipated that upon heating, this compound would exhibit thermotropic liquid crystalline behavior, transitioning into these ordered phases from a crystalline solid before becoming an isotropic liquid at higher temperatures.
Table 1: Expected Liquid Crystalline Phases of this compound Based on Analogous Compounds
| Phase | Description | Driving Interaction |
|---|---|---|
| Smectic | Molecules are orientationally ordered and arranged in layers (lamellar structure). | Van der Waals interactions between tetradecyl chains; hydrogen bonding. |
Role of Intermolecular Hydrogen Bonding in Assembly Formation
The primary driving force for the self-assembly of this compound into ordered structures is the intermolecular hydrogen bonding facilitated by the secondary amide (-CONH-) group. lookchem.com The hydrogen atom on the nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This directional and specific interaction leads to the formation of well-defined hydrogen-bonded networks. nih.govyasara.org
In the solid state and liquid crystalline phases, benzamide derivatives are known to form linear "tapes" or chains through N-H···O=C hydrogen bonds. nih.gov These tapes can then pack side-by-side, influenced by π-π stacking of the benzene (B151609) rings and van der Waals forces between the alkyl chains, leading to the formation of sheet-like or more complex three-dimensional structures. nih.gov The formation of these extensive hydrogen-bonded arrays is a critical factor in stabilizing the resulting supramolecular assemblies. researchgate.net
Investigation of Molecular Interactions and Biophysical Characterization
Noncovalent Interactions in N-Tetradecylbenzamide Systems
Noncovalent interactions, while weaker than covalent bonds, are crucial in defining the three-dimensional structures of molecules and their complexes. wikipedia.orgnih.gov In this compound, a combination of hydrogen bonding and hydrophobic interactions dictates its supramolecular chemistry.
A primary feature of the molecular arrangement in this compound is the formation of hydrogen bonds. The amide group (–CONH–) is a classic hydrogen bond donor (the N–H group) and acceptor (the C=O group). This allows for the formation of intermolecular N—H···O═ hydrogen bonds, which are a significant driving force in the self-assembly of these molecules. researchgate.net
The formation of these hydrogen-bonded networks can be influenced by the surrounding environment, such as the solvent used during crystallization. researchgate.net Different solvent environments can lead to variations in the hydrogen bonding patterns and, consequently, different polymorphic forms of the solid material.
The long tetradecyl (C14) alkyl chain of this compound gives rise to significant hydrophobic interactions. d-nb.info These interactions are a result of the tendency of nonpolar groups to aggregate in aqueous or polar environments to minimize their contact with polar molecules. In the solid state, these van der Waals forces cause the alkyl chains of neighboring molecules to pack closely together.
The interplay between the directional hydrogen bonds of the amide groups and the non-directional hydrophobic forces of the alkyl chains results in the complex and organized supramolecular structures observed for this compound.
Experimental Techniques for Molecular Interaction Analysis
A range of sophisticated experimental techniques are available to probe the molecular interactions within this compound systems, providing insights into both the kinetics and thermodynamics of these associations.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor molecular interactions in real time. nih.goviitb.ac.in It measures changes in the refractive index near a sensor surface as molecules bind and dissociate. iitb.ac.inmdpi.com This allows for the quantitative determination of binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and binding affinity (equilibrium dissociation constant, KD). nih.goviitb.ac.in
In the context of this compound, SPR could be used to study its interaction with various surfaces or with other molecules of interest. For example, by immobilizing a layer of this compound on an SPR sensor chip, one could study the binding of different analytes to this surface. iss.it The resulting sensorgram, a plot of the SPR signal versus time, provides detailed information about the association and dissociation phases of the interaction. iitb.ac.in
Table 1: Key Parameters Obtainable from Surface Plasmon Resonance (SPR)
| Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | ka | The rate at which the analyte binds to the immobilized ligand. |
| Dissociation Rate Constant | kd | The rate at which the analyte-ligand complex dissociates. |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is an essential tool for investigating intermolecular interactions. researchgate.netnih.gov These techniques are highly sensitive to changes in the local molecular environment and can provide detailed information about hydrogen bonding. fupress.com
For this compound, the stretching frequency of the N–H and C=O groups in the amide linkage are particularly informative. The formation of N—H···O═ hydrogen bonds typically leads to a red-shift (a shift to lower wavenumbers) and broadening of the N–H stretching band in the IR spectrum. The magnitude of this shift can be correlated with the strength of the hydrogen bond. mdpi.com
Time-resolved spectroscopic techniques can further be used to study the dynamics of these interactions on very short timescales. rsc.org By monitoring changes in the vibrational spectra over time, it is possible to gain insights into the formation and breaking of hydrogen bonds and the conformational fluctuations of the alkyl chains. nih.gov
Table 2: Typical Spectroscopic Signatures of Hydrogen Bonding in Amides
| Vibrational Mode | Change upon H-Bonding | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| N–H Stretch | Red-shift and broadening | 3100 - 3400 |
| C=O Stretch (Amide I) | Red-shift | 1630 - 1680 |
Computational Modeling of Intermolecular Associations
Computational modeling provides a powerful complement to experimental studies, offering atomic-level insights into the nature and energetics of intermolecular interactions. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to model the behavior of this compound molecules.
DFT calculations can be used to determine the optimized geometries and interaction energies of dimers and larger clusters of this compound. mdpi.com These calculations can precisely characterize the hydrogen bonding and van der Waals interactions, providing data on bond lengths, angles, and binding energies. scielo.org.mx The Non-Covalent Interactions (NCI) Atlas provides a database of benchmarked interaction energies that can be used to validate computational methods. nciatlas.org
Molecular dynamics simulations can model the dynamic behavior of a large ensemble of this compound molecules over time. fupress.com These simulations can reveal how the molecules self-assemble, the preferred conformations of the alkyl chains, and the stability of the resulting supramolecular structures. By analyzing the trajectories from MD simulations, it is possible to understand the collective motions and the influence of temperature and solvent on the molecular organization.
Protein-Ligand Interaction Mapping
The mapping of interactions between a protein and a ligand, such as this compound, is fundamental to understanding its biological function and potential as a therapeutic agent. This process involves identifying the specific amino acid residues within a protein's binding site that form non-covalent interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, collectively determine the binding affinity and specificity of the ligand for its target protein.
Computational methods, such as molecular docking, are also widely used to predict the binding mode of a ligand within a protein's active site. thermofisher.commdpi.com These in silico models can provide valuable insights into potential interactions and guide further experimental validation. For instance, a molecular docking study on benzamide (B126) derivatives investigated their potential as inhibitors by predicting their binding poses and affinities within the target protein's active site. mdpi.com
The following table illustrates the types of data typically generated from protein-ligand interaction mapping studies, using hypothetical examples relevant to a compound like this compound.
| Interaction Type | Interacting Residue (Protein) | Interacting Atom/Group (Ligand) | Distance (Å) |
| Hydrogen Bond | TYR 151 (OH) | C=O (Amide) | 2.9 |
| Hydrophobic | LEU 208, VAL 212 | Tetradecyl chain | 3.5 - 4.5 |
| Pi-Alkyl | PHE 256 | Tetradecyl chain | 4.2 |
| Pi-Pi Stacking | TRP 84 | Benzene (B151609) ring | 3.8 |
Molecular Dynamics Simulations of Compound-System Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of a compound, such as this compound, within a biological system over time. uni-heidelberg.deresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the compound interacts with its environment, including proteins and solvent molecules.
MD simulations are instrumental in:
Assessing Binding Stability: By simulating the protein-ligand complex, researchers can evaluate the stability of the predicted binding pose over time. A stable interaction will see the ligand remain within the binding pocket, maintaining key interactions.
Characterizing Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological function.
Calculating Binding Free Energies: Advanced MD simulation techniques can be used to calculate the free energy of binding, providing a quantitative measure of the ligand's affinity for the protein.
Although specific MD simulation studies focused solely on this compound are not prominent in the available literature, the methodology is broadly applied in drug discovery and molecular biology. For example, MD simulations have been used to study the interaction of various ligands with their protein targets, revealing details about the stability of the complex and the key residues involved in the interaction. nih.gov
A typical MD simulation study would involve setting up a system containing the protein, the ligand (this compound), and a solvent environment (usually water with ions to mimic physiological conditions). The simulation would then be run for a specific duration, often on the order of nanoseconds to microseconds, to observe the system's behavior.
The data generated from such a simulation could be presented as follows:
| Simulation Parameter | Value |
| Simulation Time | 200 ns |
| Force Field | AMBER |
| Temperature | 300 K |
| Pressure | 1 atm |
| Root Mean Square Deviation (Ligand) | 1.5 Å |
| Key Interacting Residues (Persistent) | TYR 151, LEU 208, PHE 256 |
These simulations provide a detailed, dynamic view of the molecular interactions that are not always apparent from static experimental structures, offering a deeper understanding of the compound's behavior at a molecular level.
Emerging Research Areas and Future Perspectives for N Tetradecylbenzamide
Discovery of Novel Pharmacological Targets Beyond Current Findings
While N-tetradecylbenzamide is recognized for its role as an inhibitor of the ceramide transport protein (CERT), emerging research is focused on identifying additional pharmacological targets to broaden its therapeutic potential. scientificarchives.comnih.gov The primary mechanism of known derivatives involves blocking the CERT-mediated transfer of ceramides, which can lead to an increase in intracellular ceramide levels and potentially induce apoptosis in cancer cells. nih.gov
Current research efforts are exploring the possibility that this compound and its derivatives may interact with other proteins in the sphingolipid metabolism pathway or other signaling pathways altogether. The over-conversion of ceramide is linked to resistance to apoptosis in cancer cells, making the modulation of ceramide levels a promising anticancer strategy. nih.gov The development of novel ligands for proteins involved in ceramide trafficking is a key step in this exploration. nih.gov
Future investigations may focus on:
Screening against other lipid-binding proteins: To determine if this compound exhibits affinity for other proteins involved in lipid transport or metabolism.
Investigating downstream signaling effects: To understand the broader cellular consequences of CERT inhibition and identify potential off-target effects that could be therapeutically relevant.
Exploring roles in different disease contexts: While much of the focus has been on cancer, the role of ceramide in other diseases suggests that this compound could have applications in areas like neurodegenerative disorders or metabolic diseases. scientificarchives.com
Exploration of Untapped Material Science Applications
The unique chemical structure of this compound, with its long alkyl chain and aromatic benzamide (B126) group, suggests potential applications in material science that remain largely unexplored. spectrum-instrumentation.comwikipedia.org The field of materials science focuses on the relationship between a material's structure, processing, and properties to develop new and improved materials. spectrum-instrumentation.com
Potential areas for investigation include:
Self-Assembling Monolayers: The amphiphilic nature of this compound could allow it to form organized, single-molecule-thick layers on various substrates. These monolayers could be used to modify surface properties, such as wettability or biocompatibility.
Organic Electronics: The benzamide core is a feature found in some organic semiconductor materials. wikipedia.org Further research could explore the potential of this compound derivatives in applications like organic light-emitting diodes (OLEDs) or field-effect transistors.
Biomaterials: The interaction of this compound with biological membranes could be leveraged in the design of new biomaterials, such as drug delivery vehicles or coatings for medical implants. bcmaterials.net The study of how materials interact with biological systems is a key aspect of biomaterials science. spectrum-instrumentation.com
Nanomaterials: The principles of materials science are increasingly being applied to nanotechnology. wikipedia.org this compound could potentially be used as a building block for creating novel nanostructures with unique optical or electronic properties. wikipedia.org A stilbene (B7821643) derivative with a similar N,N'-ditetradecyl-diamide structure has been shown to undergo photodimerization in the solid state, indicating the potential for creating new materials through controlled reactions. acs.org
Advancements in Green and Sustainable Synthetic Routes for this compound
The development of environmentally friendly and efficient methods for synthesizing this compound and its derivatives is a growing area of interest. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. acs.orgunep.org
Current synthetic approaches often involve the use of traditional organic solvents and reagents that can be harmful to the environment. nih.gov Future research in this area will likely focus on several key strategies:
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild, aqueous conditions, reducing the need for protecting groups and harsh reagents. acs.org For instance, some syntheses are now using enzymes like pen-acylase in water at room temperature. acs.org
Solvent-Free and Alternative Solvents: Exploring reactions that can be conducted without a solvent or in greener alternatives like water or supercritical fluids can significantly reduce the environmental impact of a synthesis. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. acs.org
Renewable Feedstocks: Investigating the use of starting materials derived from biomass rather than petroleum sources is a key aspect of sustainable chemistry. rsc.org For example, this compound has been identified as a component in green tea leaf extracts, suggesting potential natural sources or bio-inspired synthetic pathways. researchgate.net
| Green Chemistry Approach | Potential Application to this compound Synthesis |
| Biocatalysis | Use of lipases or amidases for the amide bond formation. |
| Alternative Solvents | Synthesis in water or bio-based solvents. |
| Atom Economy | Development of condensation reactions with minimal byproducts. |
| Renewable Feedstocks | Utilization of fatty acids and benzoic acid derivatives from plant sources. |
Integration of Multi-Omics Data in Biological Research of this compound
The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to understanding the complex biological effects of this compound. mdpi.com This holistic view can reveal the intricate network of interactions and pathways affected by the compound, moving beyond a single target to a whole-system understanding. mdpi.comfrontiersin.org
Key Applications of Multi-Omics Approaches:
Target Identification and Validation: Proteomics can be used to identify the proteins that directly bind to this compound, while genomics and transcriptomics can reveal how the compound alters gene and protein expression levels across the entire cell. csic.es
Mechanism of Action Elucidation: By observing the changes in metabolites (metabolomics) and lipids (lipidomics) following treatment with this compound, researchers can build a more complete picture of its mechanism of action.
Biomarker Discovery: Multi-omics data can help identify biomarkers that predict which patients are most likely to respond to treatment with this compound derivatives, paving the way for personalized medicine. frontiersin.org
Understanding Resistance Mechanisms: Comparing the multi-omics profiles of sensitive and resistant cancer cells can shed light on the molecular mechanisms that lead to drug resistance.
For example, a multi-omics approach could be used to analyze the effects of this compound on cancer cells. This might involve quantifying changes in the expression of genes involved in apoptosis, measuring the levels of all cellular lipids to see the broader impact of CERT inhibition, and identifying proteins whose expression is altered in response to the compound.
Addressing Research Gaps in Structure-Activity-Mechanism Relationships
A significant gap remains in fully understanding the relationship between the chemical structure of this compound derivatives, their biological activity, and their precise mechanism of action. taylorfrancis.com Quantitative structure-activity relationship (QSAR) studies aim to create mathematical models that correlate chemical structure with biological activity, but a deeper, mechanistic understanding is crucial for rational drug design. taylorfrancis.commdpi.com
Key Research Gaps:
Role of the Tetradecyl Chain: The specific length and nature of the alkyl chain are known to be important for activity, but the exact reasons for this are not fully understood. Is it purely for lipophilicity, or does it have specific interactions within the binding pocket?
Importance of the Benzamide Group: The role of the benzamide moiety and the effects of substituting different groups on the aromatic ring need to be systematically explored.
Conformational Effects: The three-dimensional shape of the molecule is critical for its interaction with its target. Studies are needed to understand the preferred conformation of this compound when it binds to CERT.
Kinetic vs. Thermodynamic Properties: It is important to understand not only how tightly a derivative binds to its target (thermodynamics) but also how quickly it binds and dissociates (kinetics).
Future research should focus on:
Synthesizing a wider range of analogs with systematic variations in the alkyl chain, the linker, and the aromatic ring. researchgate.netnih.gov
Using biophysical techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of derivatives bound to their target proteins.
Employing computational modeling and molecular dynamics simulations to gain insights into the binding process at an atomic level. nih.gov
Potential for this compound as a Research Tool or Probe in Chemical Biology
This compound and its derivatives have significant potential as chemical probes to investigate biological processes, particularly those involving ceramide and sphingolipid metabolism. ox.ac.uknih.gov A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. nih.gov
Characteristics of a Good Chemical Probe:
Potency and Selectivity: It should interact strongly with its intended target at low concentrations and have minimal off-target effects. ox.ac.uk
Cell Permeability: It must be able to cross the cell membrane to reach its intracellular target.
Characterized Mechanism of Action: Its mode of action should be well understood so that experimental results can be interpreted correctly.
Applications of this compound as a Chemical Probe:
Studying Ceramide Trafficking: As a known inhibitor of CERT, it can be used to dissect the role of this specific transport pathway in various cellular processes, such as sphingomyelin (B164518) synthesis and apoptosis. mdpi.comtcichemicals.com
Investigating the "Sphingolipid Rheostat": The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate is crucial for cell fate. This compound can be used to perturb this balance and study the consequences.
Validating New Drug Targets: By using a selective probe for a particular protein, researchers can validate whether inhibiting that protein has a desired therapeutic effect in a disease model. ox.ac.uk
To enhance its utility as a chemical probe, derivatives of this compound could be synthesized with "clickable" tags or fluorescent labels. nih.gov This would allow for the visualization of the probe within cells and the identification of its binding partners through chemical proteomics techniques. nih.gov
Q & A
Q. What computational tools are recommended for predicting this compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
